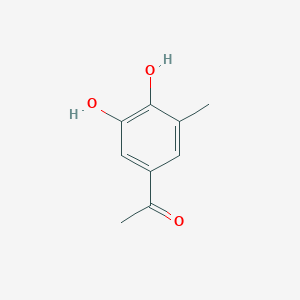

1-(3,4-dihydroxy-5-methylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dihydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-7(6(2)10)4-8(11)9(5)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPCNWVQKWIOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496425 | |

| Record name | 1-(3,4-Dihydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80547-86-0 | |

| Record name | 1-(3,4-Dihydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dihydroxy-5-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 3,4 Dihydroxy 5 Methylphenyl Ethanone

Diverse Synthetic Routes to 1-(3,4-dihydroxy-5-methylphenyl)ethanone and its Precursors

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the introduction of an acetyl group onto a pre-existing substituted benzene (B151609) ring.

Established methods for the synthesis of hydroxyaryl ketones, such as the Friedel-Crafts acylation and the Fries rearrangement, represent the most conventional and well-documented routes. wikipedia.orgorganic-chemistry.orgbyjus.comorganic-chemistry.org

Friedel-Crafts Acylation: This powerful C-C bond-forming reaction involves the electrophilic aromatic substitution of an aromatic ring with an acylating agent, typically an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgsigmaaldrich.comsapub.org For the synthesis of this compound, the logical precursor would be 4-methylcatechol (B155104). However, the direct acylation of phenols can be problematic as the lone pairs on the phenolic oxygens can coordinate with the Lewis acid catalyst, deactivating it. To circumvent this, the hydroxyl groups are often protected, for instance as methoxy (B1213986) ethers. The synthesis could, therefore, proceed via the Friedel-Crafts acylation of 4-methylveratrole (1,2-dimethoxy-4-methylbenzene), followed by demethylation to yield the final catechol product.

Fries Rearrangement: An alternative to direct acylation is the Fries rearrangement, where a phenolic ester is converted to a hydroxy aryl ketone. wikipedia.orgbyjus.comorganic-chemistry.orgsigmaaldrich.comajchem-a.com This reaction is also catalyzed by Lewis or Brønsted acids. organic-chemistry.orgsigmaaldrich.com The synthesis would begin with the esterification of 4-methylcatechol with acetic anhydride or acetyl chloride to form the corresponding diacetate ester. Subsequent treatment with a Lewis acid, such as aluminum chloride (AlCl₃), would induce the migration of an acetyl group from the oxygen atom to the aromatic ring. wikipedia.orgbyjus.com

Hydroxylation: Another potential, though less direct, route involves the hydroxylation of a precursor like 1-(4-hydroxy-3-methylphenyl)ethanone. ontosight.ainih.govchemsynthesis.comchemspider.com Methods for the ortho-hydroxylation of phenols, such as those involving palladium catalysis, could be adapted for this transformation. nih.gov This would introduce the second hydroxyl group to form the catechol moiety.

A similar synthetic approach has been documented for the preparation of the related compound 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, highlighting the feasibility of constructing such substituted catechol structures. nih.gov

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For Friedel-Crafts type reactions, this has involved the replacement of hazardous and stoichiometric Lewis acids with greener alternatives. digitellinc.comacs.orgroutledge.comresearchgate.netstanford.edu

Green Catalysts: Heterogeneous catalysts such as zeolites, clays, and metal oxides are being explored to facilitate easier separation and catalyst recycling. routledge.comresearchgate.net Methanesulfonic acid (MSA), a biodegradable and less corrosive Brønsted acid, has shown promise as a catalyst for Friedel-Crafts acylations, sometimes in combination with graphite. digitellinc.comacs.org The use of MSA, potentially in a continuous flow system, could offer a more sustainable route to this compound. digitellinc.com

Alternative Reagents: The use of carboxylic acids directly as acylating agents, instead of acyl chlorides or anhydrides, is another green approach, as it avoids the generation of corrosive byproducts. acs.org Methodologies using methanesulfonic anhydride can promote the Friedel-Crafts acylation with carboxylic acids, producing minimal metallic or halogenated waste. acs.org

| Approach | Catalyst/Reagent | Advantages |

| Conventional | AlCl₃, BF₃ | Well-established, high reactivity |

| Green | Zeolites, Clays | Heterogeneous, recyclable |

| Green | Methanesulfonic Acid (MSA) | Biodegradable, less corrosive |

| Green | Carboxylic Acids with MSA | Avoids halogenated waste |

Catalytic Systems and Reaction Optimizations for Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the catalytic system and reaction conditions employed.

For Friedel-Crafts acylation, traditional Lewis acids like AlCl₃ are effective but are typically required in stoichiometric amounts because they complex with the product ketone. organic-chemistry.orgwikipedia.org This necessitates an aqueous workup to liberate the product, which can complicate purification. Catalytic amounts of more modern catalysts, such as rare earth metal triflates, can be used to improve the atom economy of the reaction. routledge.com

Optimization of a Friedel-Crafts reaction would involve screening various Lewis and Brønsted acid catalysts, acylating agents, solvents, and reaction temperatures to maximize the yield of the desired product and minimize side reactions.

The Fries rearrangement is also subject to optimization. The choice of catalyst (e.g., AlCl₃, TiCl₄, SnCl₄) and its concentration, along with temperature and solvent, can be fine-tuned to control the regioselectivity and improve the yield. organic-chemistry.orgsigmaaldrich.com

| Catalyst Type | Examples | Key Features |

| Lewis Acids | AlCl₃, FeCl₃, TiCl₄, SnCl₄ | Traditional, often require stoichiometric amounts |

| Brønsted Acids | HF, H₂SO₄, Methanesulfonic Acid | Strong proton donors, can be corrosive |

| Heterogeneous | Zeolites, Clays, Metal Oxides | Recyclable, facilitate product separation |

| Rare Earth Metal | Sc(OTf)₃, Yb(OTf)₃ | Can be used in catalytic amounts, water-tolerant |

Chemical Reactivity and Derivatization Studies of the Phenolic and Carbonyl Moieties

The chemical reactivity of this compound is dictated by its three main functional components: the two phenolic hydroxyl groups and the carbonyl group of the ketone.

Phenolic Hydroxyl Groups: The catechol moiety is susceptible to oxidation, especially under basic conditions, to form ortho-quinones. The hydroxyl groups can also undergo a variety of functionalization reactions.

Etherification: Reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis) would yield the corresponding mono- or di-ethers.

Esterification: Treatment with acyl chlorides or acid anhydrides would lead to the formation of mono- or di-esters. This reaction is the first step in the Fries rearrangement pathway.

Chelation: The two adjacent hydroxyl groups can act as a bidentate ligand to chelate metal ions.

Carbonyl Group: The ketone functionality can undergo a range of reactions characteristic of carbonyl compounds.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. More vigorous reduction methods, such as the Clemmensen or Wolff-Kishner reductions, would reduce the carbonyl group completely to a methylene (B1212753) group, yielding an ethylbenzene (B125841) derivative. organic-chemistry.org

Condensation Reactions: The carbonyl group can react with amines to form imines (Schiff bases) or with hydrazines to form hydrazones. It can also participate in aldol-type condensation reactions.

The elucidation of the mechanisms for these transformations follows standard principles of organic chemistry. For instance, the Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. sigmaaldrich.com The Fries rearrangement is believed to proceed via a similar acylium ion intermediate, which can react either intramolecularly or intermolecularly. wikipedia.org

Advanced Spectroscopic and Crystallographic Studies for Research Oriented Structural Confirmation and Analysis

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

The electronic absorption spectrum of a molecule provides critical insights into its chromophoric system, which is the part of the molecule responsible for absorbing light. For 1-(3,4-dihydroxy-5-methylphenyl)ethanone, the presence of an aromatic ring substituted with hydroxyl groups and an acetyl group creates a conjugated system that gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region.

Detailed experimental studies are required to determine the specific absorption maxima (λmax) and the corresponding molar absorptivity (ε) values. These parameters are influenced by the electronic transitions occurring within the molecule, primarily π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group. The solvent environment can also play a significant role in the position and intensity of these absorption bands.

Table 1: Electronic Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| Data not available in current literature | N/A | N/A | N/A |

| Data not available in current literature | N/A | N/A | N/A |

As of the latest literature review, specific experimental UV-Vis spectroscopic data for this compound has not been reported. The table is representative of how such data would be presented.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

For this compound, a successful crystallographic analysis would yield the unit cell parameters (a, b, c, α, β, γ), the space group, and the coordinates of each atom in the asymmetric unit. This information would confirm the connectivity of the atoms and provide insights into the planarity of the molecule and the orientation of the substituent groups. The presence of hydroxyl groups suggests the high likelihood of intermolecular hydrogen bonding, which would be a key feature of the crystal packing.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C9H10O3 |

| Formula Weight | 166.17 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm3) | Data not available |

A thorough search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been determined and reported.

Advanced Analytical Methodologies for Research and Complex Sample Analysis

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a polar compound like 1-(3,4-dihydroxy-5-methylphenyl)ethanone, both liquid and gas chromatography platforms are utilized, often coupled with mass spectrometry for definitive identification and trace-level quantification.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Method development for this compound involves a systematic optimization of parameters to achieve adequate separation from potential interferences. Validation ensures that the developed method is reliable, reproducible, and fit for its intended purpose, adhering to guidelines from bodies like the AOAC. mdpi.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the separation of moderately polar compounds like this compound. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation of the structurally related compound, 1-(2-hydroxy-5-methylphenyl)ethanone, has been achieved using a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For this compound, a similar approach is applicable. The acidic modifier (phosphoric or formic acid) in the mobile phase helps to suppress the ionization of the phenolic hydroxyl groups, resulting in sharper, more symmetrical peaks and consistent retention times. For applications requiring mass spectrometry detection, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.com

Table 1: Illustrative Reversed-Phase HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for effective retention and separation of the analyte based on hydrophobicity. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A polar mobile phase elutes the compound. Acetonitrile is a common organic modifier. Formic acid ensures sharp peak shape and is MS-compatible. sielc.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution, with an increasing percentage of acetonitrile, is used for complex samples containing compounds with a wide range of polarities. mdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, balancing analysis time and separation efficiency. |

| Detection | Diode Array Detector (DAD) at λmax | UV detection is suitable due to the aromatic ketone structure. A DAD allows for monitoring at the wavelength of maximum absorbance (λmax) and provides spectral data for peak purity assessment. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC, which can be adjusted based on sample concentration. mdpi.com |

While less common for this type of analyte, Normal-Phase HPLC (NP-HPLC) can be employed for specific separation challenges. NP-HPLC uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This mode would be advantageous for separating this compound from very non-polar contaminants or for resolving specific isomers where reversed-phase provides insufficient selectivity.

Another relevant mode is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase rich in organic solvent with a small amount of aqueous buffer. HILIC is particularly effective for retaining and separating very polar compounds that show little or no retention in reversed-phase mode.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. The NIST Chemistry WebBook indicates the availability of GC data for the isomer 1-(2-hydroxy-5-methylphenyl)ethanone, suggesting the feasibility of this technique. nist.gov However, the direct analysis of this compound by GC can be challenging due to its polarity and the presence of two hydroxyl groups, which can lead to poor peak shape, thermal degradation in the hot injector, and strong interactions with the stationary phase.

To overcome these issues, derivatization is often required. This process involves chemically modifying the analyte to increase its volatility and thermal stability. A common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly reduces the polarity of the molecule, resulting in improved chromatographic performance.

For analyzing complex samples such as biological fluids, plant extracts, or food products, chromatography alone may not provide sufficient selectivity. nih.gov Hyphenated techniques, which couple a separation technique with a highly selective detector like a mass spectrometer, are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for quantifying trace levels of compounds in complex matrices. After separation by HPLC, the analyte enters the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the molecular ion of the analyte), which is then fragmented in a collision cell. A second mass analyzer (MS2) detects specific fragment ions. This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive, minimizing interference from the sample matrix. LC-Q-TOF/MS analysis is another powerful tool used to identify multiple metabolites in complex samples like spinach extracts. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation on a GC column (often after derivatization), the analyte is ionized, typically by electron ionization (EI). nist.gov This high-energy process creates a unique and reproducible fragmentation pattern, or mass spectrum, that serves as a "chemical fingerprint" for the compound. The NIST database contains the electron ionization mass spectrum for the related compound 1-(2-hydroxy-5-methylphenyl)ethanone, which can be used for its identification in unknown samples. nist.gov

Table 2: Comparison of Hyphenated Techniques for Analysis of this compound

| Feature | LC-MS/MS | GC-MS |

| Analyte State | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) |

| Sample Preparation | Simpler; often "dilute and shoot" | More complex; may require derivatization nist.govnist.gov |

| Ionization | Soft (e.g., ESI, APCI) | Hard (e.g., Electron Ionization) |

| Identification | Based on precursor/product ion transitions | Based on characteristic fragmentation pattern and retention time |

| Primary Application | Quantitative analysis in complex biological and environmental matrices | Qualitative and quantitative analysis in various matrices; strong library support for identification |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Electrochemical Methods for Mechanistic Studies and Detection

The 3,4-dihydroxy substitution on the phenyl ring of this compound forms a catechol moiety. Catechols are electrochemically active, meaning they can be readily oxidized at the surface of an electrode. This property allows for the use of electrochemical methods for both quantitative detection and the study of its redox mechanisms.

Electrochemical sensors can be developed by modifying an electrode with materials that enhance sensitivity and selectivity. nih.govmdpi.com For instance, techniques like cyclic voltammetry (CV) can be used to investigate the oxidation potential of the compound and the reversibility of the redox process. A noticeable anodic peak current would be expected upon the introduction of the compound to the electrochemical medium. nih.gov

For quantitative purposes, more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are employed. These methods can achieve low detection limits, potentially in the micromolar (µM) to nanomolar (nM) range. nih.govmdpi.com The peak current generated in a DPV experiment would be directly proportional to the concentration of this compound, allowing for its quantification in samples such as buffers or biological fluids. The development of such a sensor would involve optimizing parameters like pH, supporting electrolyte, and the specific composition of the modified electrode.

Table 3: Overview of Electrochemical Techniques for this compound Analysis

| Technique | Principle | Application |

| Cyclic Voltammetry (CV) | The potential is swept linearly between two values, and the resulting current is measured. | Mechanistic studies: determining redox potentials, studying reaction kinetics, and assessing the reversibility of the oxidation process. nih.gov |

| Differential Pulse Voltammetry (DPV) | Potential pulses are superimposed on a linear potential ramp, and the current is sampled before and after each pulse. | Quantitative analysis: offers high sensitivity and good resolution with lower background current compared to CV, enabling low limits of detection. mdpi.com |

| Amperometry | A constant potential is applied to the electrode, and the current is monitored as a function of time. | Can be used as a detection method in HPLC (electrochemical detector) or for continuous monitoring applications. |

Voltammetric Techniques for Redox Behavior Analysis in Biological Mimics

Voltammetric methods are powerful tools for investigating the redox properties of electroactive molecules like this compound. The catechol moiety is readily oxidized, making it an ideal candidate for electrochemical analysis. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable insights into the oxidation-reduction mechanism and potential of the compound.

In studies of analogous catechol compounds, voltammetric analysis has been employed to determine their oxidation potentials and to develop sensitive detection methods. For instance, the electrochemical behavior of catechol itself has been extensively studied on various modified electrodes. These studies reveal that the oxidation of the catechol group is a two-electron, two-proton process, resulting in the corresponding o-quinone. The peak oxidation potential for catechol is influenced by the pH of the medium and the nature of the electrode material.

| Voltammetric Technique | Parameter | Expected Value for a Substituted Catechol | Information Gained |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | ~ +0.2 to +0.5 V (vs. Ag/AgCl) | Potential at which oxidation occurs. |

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | ~ -0.1 to +0.2 V (vs. Ag/AgCl) | Potential at which the oxidized form is reduced. |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | Slightly lower than Epa from CV | Provides enhanced sensitivity for quantitative analysis. |

| Differential Pulse Voltammetry (DPV) | Limit of Detection (LOD) | Low micromolar to nanomolar range | Indicates the sensitivity of the detection method. |

These expected values are illustrative and would need to be experimentally determined for this compound. The presence of the methyl and acetyl substituents on the catechol ring would likely influence the exact redox potentials due to their electron-donating and -withdrawing effects, respectively.

Biosensor and Chemsensor Development for Research Probes

The development of biosensors and chemosensors offers highly sensitive and selective platforms for the detection of specific analytes. For a molecule like this compound, sensors could be designed based on several principles, including enzymatic reactions and molecular recognition.

Enzyme-based biosensors, often utilizing polyphenol oxidases like tyrosinase or laccase, are commonly employed for the detection of phenolic compounds. nih.govresearchgate.net These enzymes catalyze the oxidation of the catechol moiety to its corresponding quinone, which can then be electrochemically detected. The specificity of the enzyme for its substrate provides selectivity, while the catalytic amplification enhances the sensitivity of the measurement.

Chemsensors can be developed using molecularly imprinted polymers (MIPs) or other synthetic receptors that are designed to specifically bind to the target molecule. These sensors can offer high selectivity and robustness. The development of such sensors for phenolic compounds is an active area of research. rsc.org

A hypothetical biosensor for this compound could be constructed by immobilizing tyrosinase on a screen-printed carbon electrode. The performance of such a sensor would be characterized by its linear range, limit of detection, and selectivity.

| Sensor Type | Recognition Element | Transduction Method | Potential Analyte | Expected Limit of Detection |

|---|---|---|---|---|

| Enzymatic Biosensor | Tyrosinase/Laccase | Amperometry/Voltammetry | Phenolic Compounds | Sub-micromolar to nanomolar |

| Chemsensor | Molecularly Imprinted Polymer (MIP) | Optical/Electrochemical | Target-specific | Dependent on design, potentially nanomolar |

Spectroscopic Techniques for In Situ and Mechanistic Research

Spectroscopic techniques are indispensable for studying the structure, interactions, and dynamics of molecules. Fluorescence spectroscopy and Surface-Enhanced Raman Scattering (SERS) are particularly valuable for in situ and mechanistic research involving compounds like this compound.

Fluorescence Spectroscopy for Interaction Studies

While many simple phenolic compounds are not strongly fluorescent, their fluorescence properties can be modulated upon interaction with other molecules or changes in their environment. For instance, the fluorescence of a protein containing tryptophan residues can be quenched upon binding of a small molecule like a substituted catechol. This phenomenon can be used to study binding affinities and mechanisms.

Furthermore, the oxidation of dihydroxyphenyl compounds can sometimes lead to the formation of fluorescent products. nih.gov The study of these fluorescent species can provide insights into the degradation pathways of the parent compound. Although specific fluorescence data for this compound is scarce, studies on similar dihydroxyphenyl derivatives have shown that changes in pH and aggregation can induce significant changes in fluorescence emission. nih.gov

A hypothetical fluorescence quenching experiment could involve titrating a solution of a fluorescent protein (e.g., bovine serum albumin) with this compound and monitoring the decrease in fluorescence intensity. This would allow for the calculation of binding constants and provide information about the nature of the interaction.

| Fluorescence Method | Principle | Application to this compound | Information Obtained |

|---|---|---|---|

| Fluorescence Quenching | Interaction with a fluorophore leads to decreased emission. | Studying binding to proteins or other macromolecules. | Binding constants, binding mechanism. |

| Analysis of Fluorescent Products | Oxidation or reaction leads to fluorescent species. | Monitoring degradation or reaction pathways. | Mechanistic insights into chemical transformations. |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis Research

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed on nanostructured metal surfaces (typically silver or gold). The enhancement of the Raman signal can be several orders of magnitude, allowing for the detection of analytes at very low concentrations.

For a molecule like this compound, SERS can provide a unique vibrational fingerprint, with characteristic bands corresponding to the vibrations of the catechol ring, the acetyl group, and the methyl group. The orientation of the molecule on the metal surface can also be inferred from the relative enhancement of different vibrational modes. Studies on acetophenone (B1666503) and its derivatives have demonstrated the utility of SERS in identifying characteristic vibrational bands. ias.ac.in

A SERS analysis of this compound adsorbed on silver nanoparticles would be expected to show enhanced bands for the ring breathing and stretching modes, as well as vibrations associated with the carbonyl group.

| Vibrational Mode | Expected SERS Band Position (cm-1) | Assignment |

|---|---|---|

| Ring Breathing | ~1000 | Symmetric stretching of the benzene (B151609) ring. |

| C=O Stretch | ~1650-1680 | Stretching of the carbonyl group in the ethanone (B97240) moiety. |

| C-C Ring Stretch | ~1600 | Stretching vibrations of the carbon-carbon bonds in the ring. |

| C-O-H Bend | ~1200-1400 | In-plane bending of the hydroxyl groups. |

Note: These are expected positions based on related compounds and would require experimental verification.

Development of Novel Analytical Probes and Strategies for Compound Detection and Characterization

The development of novel analytical probes is a key area of research for the selective detection and characterization of biologically and environmentally relevant molecules. For catechol-containing compounds, probes can be designed to react specifically with the diol functionality, leading to a detectable signal change (e.g., colorimetric or fluorometric).

Research in this area has focused on creating probes that can differentiate between various catechol derivatives. These strategies often involve chemical reactions that are specific to the catechol structure, such as condensation reactions or the formation of coordination complexes.

A potential strategy for developing a probe for this compound could involve a reaction that is influenced by the electronic properties of the substituents on the catechol ring. The development of such probes would enable more targeted and selective analysis of this compound in complex mixtures.

Advanced Biological Activity Research and Mechanistic Investigations Excluding Clinical Human Trial Data, Dosage, Administration, Safety, and Adverse Effect Profiles

Antioxidant and Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential. For 1-(3,4-dihydroxy-5-methylphenyl)ethanone, this activity is largely attributed to its catechol structure, which can readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

The antioxidant potential of compounds structurally related to this compound has been evaluated through a variety of in vitro and cellular assays. These tests provide insights into the different facets of antioxidant action, from direct radical scavenging to reducing power.

Radical Scavenging Assays: The most common assays measure the compound's ability to scavenge stable synthetic radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method assesses the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow which is measured spectrophotometrically. nih.gov Phenolic compounds with a catechol structure are known to exhibit potent activity in this assay. mdpi.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants. researchgate.netnih.gov Compounds featuring a 3,4-dihydroxyphenyl ring have demonstrated strong scavenging efficacy, comparable to standards like Trolox. mdpi.com

Superoxide (B77818) Anion Radical (O₂•−) Scavenging: This assay determines the ability to neutralize superoxide radicals, which are precursors to other more potent ROS in biological systems. nih.gov

Reducing Power Assays: These assays quantify the ability of a compound to donate electrons, thereby reducing an oxidant.

FRAP (Ferric Reducing Antioxidant Power): This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, indicated by an intense blue color. researchgate.netnih.gov

CUPRAC (Cupric Ion Reducing Antioxidant Capacity): This method is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant compound. nih.gov

Cellular Antioxidant Assays (CAA): Moving beyond simple chemical reactions, cellular assays measure antioxidant activity within a biological context. The CAA method utilizes a probe like 2′,7′-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. nih.gov Inside the cell, it is deacetylated to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent dichlorofluorescein (DCF). An antioxidant's ability to inhibit the formation of DCF in cells challenged by a ROS generator (like AAPH) is quantified. nih.gov This provides a more biologically relevant measure of antioxidant efficacy.

| Assay Type | Specific Assay | Mechanism Measured | Primary Role of Compound |

|---|---|---|---|

| Radical Scavenging | DPPH | Scavenging of the stable DPPH radical | Hydrogen/Electron Donor |

| ABTS | Scavenging of the ABTS radical cation | Hydrogen/Electron Donor | |

| Superoxide Scavenging | Neutralization of superoxide anion radicals (O₂•−) | Hydrogen/Electron Donor | |

| Reducing Power | FRAP | Reduction of Fe³⁺ to Fe²⁺ | Reductant (Electron Donor) |

| CUPRAC | Reduction of Cu²⁺ to Cu¹⁺ | Reductant (Electron Donor) | |

| Cell-Based | CAA | Inhibition of ROS-induced oxidation within live cells | Intracellular Radical Scavenger |

Beyond direct interaction with free radicals, this compound and related polyphenols can modulate the cellular redox environment through indirect mechanisms, primarily by influencing endogenous antioxidant systems.

One of the most significant pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, often referred to as phase II enzymes. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govmdpi.com This leads to the upregulated expression of protective enzymes such as:

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides, detoxifying harmful ROS. mdpi.com

By inducing these enzymes, the compound helps to bolster the cell's intrinsic antioxidant defenses, providing a more sustained protective effect against oxidative damage than direct scavenging alone. mdpi.com Furthermore, the catechol moiety can chelate metal ions like iron and copper, which are catalysts in the formation of free radicals, thus preventing oxidative damage through another mechanism. mdpi.com

Anti-Inflammatory Properties and Molecular Targets

The anti-inflammatory effects of this compound are intrinsically linked to its antioxidant properties and its ability to modulate key signaling pathways involved in the inflammatory response.

Research on structurally similar compounds demonstrates a capacity to suppress the production of critical pro-inflammatory mediators. This is achieved by inhibiting the enzymes responsible for their synthesis.

Arachidonic Acid Cascade Enzymes:

5-Lipoxygenase (5-LOX): This enzyme is crucial for the synthesis of leukotrienes, which are potent mediators of inflammation. Compounds containing a 3,4-dihydroxy moiety, such as 3,4-dihydroxychalcones, have been shown to be potent inhibitors of 5-LOX. nih.gov Some natural compounds have demonstrated 5-LOX inhibition with IC₅₀ values in the sub-micromolar range. researchgate.net

Cyclooxygenase (COX): The COX enzymes (COX-1 and COX-2) are responsible for the production of prostaglandins (B1171923), another major class of inflammatory mediators. Certain 3,4-dihydroxychalcones also exhibit inhibitory effects on cyclooxygenase. nih.gov Inhibition of these enzymes leads to a reduction in mediators like Prostaglandin E₂ (PGE₂). nih.govnih.gov

Other Pro-Inflammatory Molecules:

Nitric Oxide (NO): While NO has physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can be cytotoxic. Related acetophenone (B1666503) derivatives have been shown to inhibit the production of NO in activated immune cells. nih.gov

Pro-inflammatory Cytokines: These signaling proteins orchestrate the inflammatory response. Studies on related compounds have shown inhibition of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.gov

| Target Enzyme/Mediator | Function in Inflammation | Effect of Inhibition |

|---|---|---|

| 5-Lipoxygenase (5-LOX) | Synthesizes leukotrienes | Reduced leukotriene-mediated inflammation |

| Cyclooxygenase (COX) | Synthesizes prostaglandins (e.g., PGE₂) | Reduced prostaglandin-mediated pain and swelling |

| Inducible Nitric Oxide Synthase (iNOS) | Produces high levels of nitric oxide (NO) | Decreased nitrosative stress and inflammation |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Amplify and sustain the inflammatory cascade | Suppression of the overall inflammatory response |

The regulation of pro-inflammatory gene expression is controlled by upstream signaling pathways, which serve as primary targets for anti-inflammatory agents. Research on analogous compounds indicates modulation of at least two major pathways:

Nuclear Factor-κB (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to its activation and translocation into the nucleus. Studies on a bromo-dihydroxy-methoxyphenyl ethanone (B97240) derivative showed that it could block the nuclear translocation of the NF-κB p65 and p50 subunits, thereby preventing the transcription of target inflammatory genes. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family, including c-Jun N-terminal kinase (JNK) and p38, plays a critical role in cellular responses to stress and inflammation. nih.gov Activation (phosphorylation) of these kinases leads to the downstream activation of transcription factors that promote inflammation. The aforementioned ethanone derivative was found to inhibit the phosphorylation of JNK and p38, effectively blocking these signaling cascades. nih.gov

Enzyme Modulation and Inhibition Kinetics

The ability of this compound to interact with and modulate the activity of various enzymes is a key aspect of its biological profile. The catechol structure is a well-known pharmacophore for interacting with the active sites of several enzymes.

Catechol-O-methyltransferase (COMT): COMT is an enzyme that plays a critical role in the metabolism of catecholamines. A structurally similar compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, was found to be a potent and selective inhibitor of peripheral COMT. nih.gov This inhibition is crucial for preventing the breakdown of certain neurotransmitters. The interaction likely involves the catechol moiety binding to the enzyme's active site.

Lipoxygenase and Cyclooxygenase: As mentioned previously, compounds with a 3,4-dihydroxy structure can act as inhibitors of 5-LOX and COX. nih.gov The mechanism often involves a redox interaction where the catechol group reduces the active-site iron of the lipoxygenase, rendering the enzyme inactive. For COX, the mechanism can be more complex, potentially involving competition with the arachidonic acid substrate.

Tyrosinase: While not directly studied for the target compound, other catechol-containing molecules are known to be inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. The inhibition is often competitive, meaning the inhibitor reversibly binds to the enzyme's active site, competing with the natural substrate. nih.gov In competitive inhibition, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis-Menten constant (Km) increases, signifying that a higher substrate concentration is needed to achieve half-maximal velocity. nih.gov

| Enzyme | Biological Function | Type of Modulation | Potential Kinetic Mechanism |

|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | Metabolism of catecholamines | Inhibition | Active site binding |

| 5-Lipoxygenase (5-LOX) | Leukotriene synthesis | Inhibition | Redox inhibition/Competitive |

| Cyclooxygenase (COX) | Prostaglandin synthesis | Inhibition | Competitive |

| Tyrosinase | Melanin synthesis | Inhibition (by related structures) | Competitive |

Antineoplastic Mechanisms in Cellular ModelsThe antineoplastic properties and underlying mechanisms of this compound in cellular models have not been documented.

Modulation of Oncogenic Signaling Pathways

Currently, there is a lack of specific research data on the effects of this compound on oncogenic signaling pathways. While numerous studies investigate the anticancer properties of structurally related acetophenone and chalcone (B49325) derivatives, the direct impact of this particular compound on cancer cell signaling has not been reported. For instance, studies on other acetophenone derivatives, such as 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, have shown cytotoxic effects and the ability to induce cell cycle arrest in human colon adenocarcinoma cells, but this cannot be directly extrapolated to the subject compound. Future research is necessary to determine if this compound possesses any activity in modulating pathways critical to cancer development and progression.

Neuroprotective Mechanisms and Molecular Interactions in Research Models

As of the latest review of scientific literature, there are no specific studies investigating the neuroprotective mechanisms of this compound in research models. The neuroprotective potential of various dihydroxyphenyl compounds has been a subject of interest; for example, 3',4'-dihydroxyphenylglycol has demonstrated neuroprotective effects in models of diabetic neuropathy. However, dedicated research to understand if and how this compound interacts with neural pathways, mitigates oxidative stress in the nervous system, or modulates neuroinflammation is not yet available.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For this compound, specific SAR studies aimed at enhancing its biological activities are not present in the current body of scientific literature. This is primarily because the foundational biological activities of the parent compound have not been established.

Generally, SAR studies on related phenolic and acetophenone compounds have provided valuable insights. For example, research on nitro-substituted analogs like 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone has elucidated key structural features for the inhibition of enzymes such as catechol-O-methyltransferase (COMT). These studies often highlight the importance of the catechol moiety and the nature and position of substituents on the phenyl ring.

The rational design and synthesis of bioactive analogs of a specific compound are predicated on an initial understanding of its biological activity and mechanism of action. In the case of this compound, the absence of this foundational data means that targeted rational design for bioactivity enhancement has not been undertaken. The synthesis of various acetophenone derivatives is well-documented, often for applications ranging from agrochemicals to pharmaceuticals, but these are not specifically aimed at modifying the activity of this compound.

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and guiding the synthesis of more potent analogs. However, the application of these computational approaches to this compound is not found in the literature. Such studies require a dataset of compounds with known biological activities to build and validate predictive models. Without this initial biological data for the target compound and a series of its derivatives, computational SAR studies cannot be effectively performed.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and a host of related properties.

Density Functional Theory (DFT) for Molecular Geometry and Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. By focusing on the electron density rather than the complex many-electron wavefunction, DFT can efficiently predict the ground-state geometry of molecules. For 1-(3,4-dihydroxy-5-methylphenyl)ethanone, a DFT optimization, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This optimized geometry is the foundation for calculating other properties such as vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. nanobioletters.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound This table is illustrative and based on general principles, as specific data for this compound is not available.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 | Chemical stability and reactivity |

| Electronegativity (χ) | 3.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

Electrostatic Potential Mapping and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netbhu.ac.in The MEP is plotted onto the electron density surface, with different colors representing varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting them as key sites for interaction with electrophiles.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the exploration of a molecule's dynamic behavior over time. nih.gov

Ligand-Protein Binding Dynamics and Stability (Mechanistic Focus)

Given the phenolic and ketonic moieties present in this compound, it is a plausible candidate for interacting with biological macromolecules such as enzymes. nih.gov MD simulations can be employed to study the binding of this compound to a protein's active site. nih.gov These simulations can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. nih.gov Understanding these dynamics is crucial for rational drug design and for elucidating the mechanism of action of potential therapeutic agents.

Molecular Docking and Ligand-Based Design

Molecular docking and other ligand-based design techniques are pivotal in computational chemistry for exploring how a molecule like this compound might interact with biological macromolecules. These methods focus on the mechanism and nature of molecular interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This simulation helps in understanding the binding mode and estimating the binding affinity, which is often expressed as a scoring function, typically in kcal/mol. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

For this compound, a docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a selected biological target. The process can elucidate key interactions, such as hydrogen bonds formed by the catechol (3,4-dihydroxy) group or hydrophobic interactions involving the methyl group and phenyl ring. While specific docking studies focused solely on this compound are not extensively detailed in the public literature, studies on closely related isomers have demonstrated this methodology. For instance, the isomer 1-(2-hydroxy-5-methylphenyl)ethanone was docked against several proteins of Staphylococcus aureus, showing varying binding affinities that suggest potential anti-microbial mechanisms. researchgate.net

The results of such a study for this compound would typically be presented in a table format, detailing the binding energies and key interacting residues for each protein target.

Table 1: Example Presentation of Molecular Docking Results (Note: The following data is illustrative of how results would be presented and is not based on published experimental data for this specific compound.)

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Target A (XXXX) | -7.5 | Asp102, Ser150 | Hydrogen Bond |

| Target B (YYYY) | -6.8 | Phe210, Leu214 | Hydrophobic, Pi-Alkyl |

| Target C (ZZZZ) | -8.1 | Arg120, Gln124 | Hydrogen Bond, Pi-Cation |

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.govdergipark.org.tr A pharmacophore model for this compound would define the spatial arrangement of its key features, such as hydrogen bond acceptors (the hydroxyl and carbonyl oxygens), hydrogen bond donors (the hydroxyl hydrogens), and an aromatic ring feature.

Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases of chemical compounds. ijper.orgcore.ac.uk This process, known as virtual screening, helps to identify novel molecules that are structurally different from the original compound but share the same essential pharmacophoric features. These "hits" would be expected to have a similar biological activity and can be prioritized for further experimental testing, thus accelerating the discovery of new analogs without a direct focus on clinical lead optimization. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are disciplines that use computational and statistical methods to establish a correlation between the chemical structure of a series of compounds and their biological activity.

A QSAR study aims to develop a mathematical model that can predict the biological activity of new or untested compounds based solely on their chemical structure. nih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be required.

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical regression techniques are then used to build an equation that links these descriptors to the observed activity. A robust QSAR model can reliably predict the activity of new analogs, guiding the synthesis of more potent compounds. For example, a study on a series of nitro-catechol derivatives related to the core structure of this compound investigated how structural modifications influenced their inhibitory profile against the enzyme catechol-O-methyltransferase (COMT), forming a basis for structure-activity relationship understanding. nih.gov

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors and the application of rigorous statistical methods. nih.gov

Molecular Descriptors: These are numerical values that describe the chemical and physical properties of a molecule. For a QSAR study on this compound and its analogs, a wide range of descriptors would be calculated, which can be categorized as shown in the table below.

Table 2: Common Categories of Molecular Descriptors in QSAR Studies

| Descriptor Category | Description | Examples |

|---|---|---|

| Constitutional (1D) | Describes the basic composition of the molecule. | Molecular Weight, Atom Count, Rotatable Bond Count |

| Topological (2D) | Describes atomic connectivity and branching. | Wiener Index, Kier & Hall Connectivity Indices |

| Geometrical (3D) | Describes the 3D arrangement of atoms. | Molecular Surface Area, Molecular Volume |

| Physicochemical | Describes properties like lipophilicity and electronic distribution. | LogP, Molar Refractivity, Dipole Moment, Partial Charges |

Statistical Methods: Various statistical techniques are employed to create the QSAR equation. Multiple Linear Regression (MLR) is a common method that generates a simple linear equation. More advanced, non-linear methods like Artificial Neural Networks (ANN) can capture more complex relationships between structure and activity. nih.gov The validity and predictive power of the resulting model are assessed using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (Q²) from cross-validation procedures.

Natural Occurrence, Isolation, and Biosynthesis Research

Identification and Isolation from Plant Sources

While the precise compound 1-(3,4-dihydroxy-5-methylphenyl)ethanone has not been definitively identified in all the listed sources, a range of structurally similar acetophenones have been isolated, indicating a potential for its presence or the presence of its close derivatives.

Lamprothamnus zanguebaricus : Research on the stem bark of Lamprothamnus zanguebaricus has led to the isolation of a related compound, 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone. This discovery highlights the presence of methylated and hydroxylated acetophenones within this plant species.

Maple Syrup : Chemical analyses of maple syrup have identified the presence of 1-(2,3,4-trihydroxy-5-methylphenyl)ethanone. This indicates that the sap of the maple tree contains a variety of polyhydroxylated and methylated phenyl ethanones.

Elaeagnus angustifolia : While extensive phytochemical studies have been conducted on Elaeagnus angustifolia, the specific isolation of this compound has not been reported in the available literature. However, the plant is known to contain a diverse array of phenolic compounds.

Mallotus japonicus : The pericarps of Mallotus japonicus have been a source for the isolation of various acetophenone (B1666503) derivatives. nih.gov Compounds such as mallotophenone (B1222096) and 2,6-dihydroxy-3-methyl-4-methoxyacetophenone have been identified in this plant. researchgate.net

Curcuma comosa : The rhizomes of Curcuma comosa are known to contain acetophenones and their glycosides. mdpi.comchula.ac.th One such compound that has been identified is 4′,6′-dihydroxy-2′-O-(β-d-glucopyranosyl) acetophenone. nih.gov

The following interactive table summarizes the findings of acetophenone derivatives in the specified natural sources.

| Natural Source | Compound Identified |

| Lamprothamnus zanguebaricus | 1-(3-hydroxy-4-methoxy-5-methylphenyl)ethanone |

| Maple Syrup | 1-(2,3,4-trihydroxy-5-methylphenyl)ethanone |

| Elaeagnus angustifolia | No specific acetophenones reported |

| Mallotus japonicus | Mallotophenone, 2,6-dihydroxy-3-methyl-4-methoxyacetophenone |

| Curcuma comosa | 4′,6′-dihydroxy-2′-O-(β-d-glucopyranosyl) acetophenone |

Biosynthetic Pathways and Enzymatic Mechanisms of Formation

The biosynthesis of acetophenones in plants is generally understood to originate from the shikimate pathway, which is responsible for the production of aromatic amino acids. mdpi.com However, the precise enzymatic steps leading to the formation of this compound are not yet fully elucidated.

A proposed general pathway for acetophenone biosynthesis involves the following key steps:

Deamination of L-phenylalanine : The enzyme L-phenylalanine ammonia (B1221849) lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.

β-Oxidative Pathway : Following this, a β-oxidative pathway is thought to shorten the side chain of trans-cinnamic acid, ultimately leading to the formation of the acetophenone skeleton.

The specific enzymes responsible for the hydroxylation and methylation patterns observed in this compound and its analogs are still under investigation. It is hypothesized that a series of hydroxylases and methyltransferases act on a common acetophenone precursor to generate the diversity of structures found in nature.

Chemodiversity and Distribution Across Natural Kingdoms

Acetophenones represent a diverse class of phenolic compounds that are widely distributed throughout the plant kingdom and have also been identified in fungi. researchgate.netresearchgate.net To date, over 252 different acetophenone derivatives have been reported from more than 24 plant families. researchgate.netresearchgate.net

The genera Melicope and Acronychia (family Rutaceae) are particularly rich sources of acetophenones and are considered principal producers of these compounds. researchgate.netresearchgate.net The structural diversity within this class of compounds is generated by variations in the hydroxylation, methoxylation, and prenylation patterns on the aromatic ring. They can exist in both free form or as glycosides. researchgate.netresearchgate.net This chemodiversity suggests that acetophenones may play a variety of ecological roles for the organisms that produce them, including acting as defense compounds against herbivores and pathogens. researchgate.net

Applications and Research Perspectives Excluding Clinical and Commercial Product Information

Role as a Research Probe in Chemical Biology

The potential of 1-(3,4-dihydroxy-5-methylphenyl)ethanone as a specialized tool for chemical biology research remains unexplored.

Development of Fluorescent or Tagged Analogs for Cellular Imaging Research

No published studies were found describing the development or use of fluorescently tagged or otherwise modified analogs of this compound for the purpose of cellular imaging or tracking.

Use in Investigating Biological Pathways and Molecular Targets

There is no available research in the scientific literature that utilizes this compound as a probe to investigate specific biological pathways or to identify its molecular targets within a biological system.

Advanced Materials Science Applications

The application of this compound in the field of materials science has not been documented in peer-reviewed literature.

Integration into Functional Polymers and Composites as a Reactive Building Block

Information regarding the integration of this compound as a monomer or reactive building block into functional polymers or composite materials is not available. The potential reactivity of its catechol and ketone functionalities for polymerization has not been specifically investigated for this compound.

Role in Antioxidant Material Development

While phenolic compounds, particularly catechols, are well-known for their antioxidant properties, no specific research was found that focuses on the development of antioxidant materials incorporating this compound.

Food Science and Nutraceutical Research (Mechanistic Focus)

A review of the literature did not yield any studies on this compound within the context of food science or nutraceuticals. There is no available data on its mechanistic action, potential bioavailability, or effects on food matrices.

Table of Mentioned Compounds

| Compound Name |

|---|

Environmental Research Applications

Understanding the environmental fate of this compound is essential for assessing its potential environmental impact. Research in this area would focus on its photodegradation and biodegradation in matrices such as water and soil.

Photodegradation in aqueous environments is a likely pathway for the breakdown of this compound. Substituted acetophenones can undergo photochemical reactions, often initiated by the absorption of UV light, leading to the formation of reactive species that can further degrade the molecule. chemrxiv.org The presence of hydroxyl groups on the aromatic ring may influence the rate and pathway of photodegradation. uniupo.it

Biodegradation is another critical process for the removal of phenolic compounds from the environment. tandfonline.com In soil, a diverse community of microorganisms, including bacteria and fungi, can metabolize phenolic compounds, using them as a source of carbon and energy. nih.govasm.org The rate of biodegradation can be influenced by soil type, pH, temperature, and the presence of other organic matter. nih.gov Studies on the biodegradation of phenol (B47542) and other phenolic compounds have shown that they can be effectively removed from contaminated soils through microbial action. idpublications.orgtandfonline.com

This compound, with its catechol structure, has the potential to interact with various environmental contaminants, particularly heavy metals. Catechols are known to form stable complexes with metal ions, a process that can significantly affect the mobility, bioavailability, and toxicity of these metals in the environment. researchgate.netnih.govacs.org This chelating property could be explored for applications in the remediation of metal-contaminated sites.

Furthermore, the sorption of this polar aromatic compound to soil and sediment particles is an important process that governs its environmental distribution. nih.govacs.org The extent of sorption depends on the physicochemical properties of both the compound and the soil, including organic carbon content and clay mineralogy. nih.gov Understanding these interactions is crucial for predicting the transport and fate of this compound in the environment.

| Environmental Compartment | Process | Key Interacting Factors |

|---|---|---|

| Water | Photodegradation | Sunlight (UV radiation), dissolved oxygen, pH |

| Soil | Biodegradation | Microbial populations (bacteria, fungi), soil organic matter, moisture |

| Soil/Water | Complexation with Metals | Presence of heavy metal ions (e.g., iron, copper, cadmium) |

| Soil/Sediment | Sorption | Organic carbon content, clay content, pH |

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Prediction

Development of Novel Sustainable Synthetic Strategies and Methodologies

The future synthesis of 1-(3,4-dihydroxy-5-methylphenyl)ethanone and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. google.com While traditional syntheses of related acetophenones exist, emerging research focuses on methods that are more efficient and sustainable. researchgate.net

Key sustainable approaches include:

Biocatalysis: Utilizing enzymes or whole-cell organisms offers a green alternative to traditional chemical methods for producing catechols. rsc.org Recombinant organisms like Escherichia coli can be engineered to express enzymes such as toluene (B28343) dioxygenase (TDO) and dihydrocatechol dehydrogenase (DHCD), which can directly convert aromatic precursors into functionalized catechols. rsc.org This bio-oxidation process is mild, selective, and can significantly improve the effective mass yield compared to conventional multi-step chemical syntheses. rsc.orgwur.nl Another approach involves using enzymes like tyrosinase to perform regioselective ortho-hydroxylation on monophenolic precursors, providing a direct and green route to catechol products. acs.org

Catalytic Hydrodeoxygenation: For modifications of the acetophenone (B1666503) structure, advanced catalytic systems are being developed. For example, bimetallic iron-ruthenium nanoparticles have been shown to be highly active and selective catalysts for the hydrodeoxygenation of acetophenone derivatives, a process that can be run under continuous flow conditions. rsc.orgrsc.org

Green Solvents and Catalysts: Research into using less hazardous solvents, such as ionic liquids, and non-precious metal catalysts (e.g., nickel) for key bond-forming reactions like Heck arylation is providing more sustainable pathways to functionalized acetophenones. researchgate.net

These methodologies promise not only to reduce waste and energy consumption but also to provide access to novel derivatives that are difficult to obtain through traditional means. google.com

Exploration of Uncharted Biological Activities and Molecular Targets

The structural components of this compound suggest a range of potential biological activities that remain largely unexplored. The dihydroxyphenyl (catechol) moiety is a key feature in many biologically active molecules, and acetophenone derivatives are known to possess diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ainih.gov

A structurally related compound, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been synthesized and identified as a potent and long-acting peripheral inhibitor of Catechol-O-methyltransferase (COMT), an important enzyme in neurotransmitter metabolism. nih.gov This finding strongly suggests that this compound should be investigated as a potential COMT inhibitor. Further research could involve screening the compound against a wide array of biological targets to uncover novel activities. Computational molecular docking could be used to predict binding affinities to various proteins, followed by in vitro enzymatic assays and cell-based studies to validate these predictions.

| Potential Molecular Target Family | Rationale Based on Structural Analogs |

| Methyltransferases | The nitro-analog is a potent inhibitor of Catechol-O-methyltransferase (COMT). nih.gov |

| Tyrosinase | Acetophenone amide derivatives have shown potent tyrosinase inhibitory activity. semanticscholar.org |

| Bacterial Enzymes | Other acetophenone derivatives have been explored for antimicrobial properties. ontosight.ai |

| Oxidoreductases | The catechol moiety suggests potential for antioxidant activity and interaction with redox-sensitive enzymes. ontosight.ai |

Advanced Analytical Techniques for Complex Biological and Environmental Systems

To fully understand the behavior and fate of this compound in complex systems, advanced analytical techniques are indispensable. While standard methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Gas Chromatography (GC) are used for basic characterization nist.gov, more sophisticated approaches are needed for detection and quantification in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for analyzing catechol-containing compounds in plasma, urine, and cell culture media due to its high sensitivity, specificity, and throughput. shimadzu.comresearchgate.net Developing a robust LC-MS/MS method for this compound would enable detailed pharmacokinetic studies, investigation of its metabolic pathways, and detection of its potential protein adducts. nih.gov Techniques such as high-resolution mass spectrometry can be crucial for identifying unknown metabolites and characterizing complex structural modifications. core.ac.uk

| Analytical Technique | Application in Future Research |

| LC-MS/MS | Quantification in plasma, urine, and cell media for pharmacokinetic and metabolism studies. shimadzu.comresearchgate.net |

| High-Resolution MS (HRMS) | Structural identification of metabolites and reaction products. core.ac.uk |

| 2D NMR Spectroscopy | Unambiguous structural elucidation of the compound and its derivatives. |

| Proteomics (LC-MS based) | Identification of protein targets and adducts in biological systems. nih.gov |

Multidisciplinary Research Collaborations and Translational Potential (without clinical implications)

Advancing the fundamental scientific understanding of this compound necessitates a multidisciplinary approach. The journey from initial synthesis to understanding its biological role requires seamless collaboration between experts in different fields.

Synthetic and Medicinal Chemists would focus on developing efficient and sustainable synthetic routes and creating a library of related derivatives to explore structure-activity relationships. researchgate.net

Computational Chemists and Bioinformaticians would apply AI/ML models to predict properties and guide experimental design, saving time and resources. scitechdaily.com

Biochemists and Pharmacologists would perform in vitro and cell-based assays to identify biological targets and elucidate mechanisms of action. nih.gov

Analytical Chemists would develop and validate sensitive methods for detecting and quantifying the compound and its metabolites in complex matrices. researchgate.net

Such collaborations are essential for building a comprehensive profile of the compound. The development of a biocatalytic process, for example, requires the combined expertise of organic chemists, microbiologists, and process engineers. wur.nl This synergistic approach ensures that fundamental discoveries about the compound's properties and activities can be robustly characterized, laying a solid foundation for any potential future translational research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.